molecular formula C14H26N2O4 B1523626 4-tert-Butyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester CAS No. 894802-56-3

4-tert-Butyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester

Cat. No.: B1523626
CAS No.: 894802-56-3
M. Wt: 286.37 g/mol
InChI Key: FUIROEIGZLLCSV-UHFFFAOYSA-N
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Description

4-tert-Butyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester is a protected piperazine derivative designed for use as a key synthetic intermediate in organic chemistry and drug discovery research. Piperazine scaffolds are prevalent in pharmaceuticals and agrochemicals, and this compound, featuring a tert-butoxycarbonyl (Boc) protecting group, is engineered to facilitate the selective synthesis of more complex molecules. The Boc group is widely recognized for its stability under a range of reaction conditions and its ease of removal under mild acidic conditions, allowing for the precise introduction of the piperazine core in multi-step synthetic sequences. While specific mechanistic or application data for this exact compound is limited in public sources, closely related Boc-protected piperazinecarboxylate esters, such as Methyl 4-Boc-piperazine-2-carboxylate, are well-documented as crucial building blocks for the development of active pharmaceutical ingredients (APIs) . Researchers value these intermediates for their versatility in constructing molecular libraries and for their role in medicinal chemistry campaigns, particularly in the exploration of structure-activity relationships (SAR). This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should consult relevant safety data sheets and conduct their own characterization to confirm the compound's suitability for specific applications.

Properties

IUPAC Name

4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-13(2,3)15-7-8-16(10(9-15)11(17)18)12(19)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIROEIGZLLCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Piperazine

A key initial step is the protection of the piperazine nitrogen atoms with tert-butyl groups using di-tert-butyl dicarbonate (Boc2O). This reaction is typically performed in ethanol or dichloromethane at mild temperatures (~30 °C) with stirring until completion.

  • Example: Dissolving 1-(2-bromophenyl)piperazine in absolute ethanol, adding Boc2O (1.31 g, 0.06 mol), stirring at 30 °C until completion, then concentrating and crystallizing yields the Boc-protected piperazine derivative with 91% yield.

Functionalization to Introduce Carboxylate Groups

The introduction of carboxylic acid groups as tert-butyl esters can be achieved by reacting Boc-protected piperazine derivatives with suitable electrophiles such as chlorobutanal dimethyl acetal or via other alkylation methods in polar aprotic solvents like N,N-dimethylformamide (DMF).

  • Example: Reaction of tert-butyl-1-piperazinecarboxylate with 4-chlorobutanal dimethyl acetal in anhydrous DMF at 100 °C for 24 hours gives 4-(4-tert-butyloxycarbonyl)piperazin-1-yl butanal dimethyl acetal with 42% yield after chromatographic purification.

Reductive Amination and Further Esterification

Reductive amination using sodium triacetoxyborohydride in acidic media (HOAc/DCM mixture) with Boc-piperazine mixtures can be employed to achieve selective functionalization with yields around 67.7%.

Palladium-Catalyzed Coupling for Derivative Synthesis

In some cases, palladium-catalyzed coupling reactions with ligands such as 2,2'-bis-(diphenylphosphino)-1,1'-binaphthyl (BINAP) and bases like sodium tert-butoxide in toluene at 70 °C for 1.5 hours have been used to prepare Boc-protected piperazine derivatives with high yields (~95%).

Comparative Data Table of Preparation Methods

Method Description Key Reagents & Conditions Yield (%) Notes
Boc Protection of Piperazine in Ethanol Boc2O, ethanol, 30 °C, stirring 91 Simple, high-yield protection step
Alkylation with 4-Chlorobutanal Dimethyl Acetal tert-butyl-1-piperazinecarboxylate, 4-chlorobutanal dimethyl acetal, DMF, 100 °C, 24 h 42 Requires chromatographic purification
Reductive Amination Boc-piperazine, sodium triacetoxyborohydride, HOAc/DCM, RT 67.7 Mild conditions, selective functionalization
Pd-Catalyzed Coupling Pd2(dba)2, BINAP, NaOtBu, toluene, 70 °C, 1.5 h 95 High yield, suitable for derivative synthesis
One-Pot Click Chemistry (Related Compounds) CuI, DIPEA, DMF, 0 °C, 5 min 90–97 Efficient, high purity, potential for analog synthesis

Research Findings and Notes

  • The Boc protection step is critical to prevent undesired side reactions on the piperazine nitrogens and to allow selective functionalization.
  • The use of polar aprotic solvents such as DMF facilitates alkylation reactions but may require careful work-up including extraction and chromatographic purification.
  • Reductive amination under acidic conditions provides a milder alternative for functionalization with good yields.
  • Palladium-catalyzed coupling expands the scope for functionalized derivatives of Boc-protected piperazines.
  • One-pot click chemistry methods, although demonstrated on related compounds, offer promising routes for rapid synthesis of substituted piperazine carboxylates with excellent yields and purities.
  • Reaction times and temperatures are optimized to balance conversion rates and product stability.
  • Purification methods typically involve silica gel chromatography or crystallization from appropriate solvents.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Strong acids such as TFA and HCl are used for deprotection.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection reactions yield the free amine, while substitution reactions yield various substituted piperazine derivatives .

Scientific Research Applications

4-tert-Butyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)-4-tert-butylpiperazine-2-carboxylic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during various chemical reactions, preventing unwanted side reactions. The protection is achieved through the formation of a carbamate, which can be easily removed under acidic conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Table 1: Key Structural Differences and Their Implications
Compound Name (CAS) Core Structure Substituents Key Properties
Target Compound (894802-56-3) Piperazine 1- and 2-tert-butyl esters High lipophilicity, steric hindrance, slow hydrolysis
4-(2-Chloro-benzyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester (610791-05-4) Piperazine 2-Chloro-benzyl at 4-position Increased aromatic interactions; potential for halogen bonding
3-Phenyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester (321983-19-1) Piperidine 3-Phenyl substituent Enhanced rigidity due to phenyl ring; altered metabolic stability
Azepane-1,2-dicarboxylic acid 1-tert-butyl ester (1034708-26-3) Azepane (7-membered ring) None Reduced ring strain; distinct conformational flexibility
(2S,4R)-4-Fluoropyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester (203866-14-2) Pyrrolidine 4-Fluoro substituent Increased polarity; improved metabolic resistance via fluorine
Methyl (R)-1-Boc-piperazine-2-carboxylate (N/A) Piperazine Methyl ester at 2-position Higher hydrophilicity; faster ester hydrolysis kinetics

Physicochemical and Reactivity Profiles

  • Lipophilicity : The tert-butyl esters in the target compound contribute to a higher logP compared to methyl or benzyl esters (e.g., Methyl (R)-1-Boc-piperazine-2-carboxylate), which may reduce aqueous solubility but improve membrane permeability .
  • Hydrolysis Stability: Tert-butyl esters resist hydrolysis better than methyl esters.
  • Stereochemical Influence : Fluorinated or chiral analogs (e.g., (2S,4R)-4-fluoropyrrolidine derivative) exhibit distinct biological activities. The (R)-configuration in Methyl (R)-1-Boc-piperazine-2-carboxylate may enhance binding specificity in enzyme inhibition .

Research Findings and Case Studies

  • Synthetic Utility : demonstrates that introducing a 4-(methylthio)benzyl group to the piperazine core (as in compound 8) enhances electrophilic substitution efficiency, attributed to sulfur’s electron-donating effects .
  • Biological Activity : Fluorinated analogs like (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester show improved pharmacokinetics in preclinical studies, likely due to fluorine’s metabolic stability .
  • Comparative Stability : Azepane derivatives (e.g., CAS 1034708-26-3) exhibit lower ring strain but reduced synthetic accessibility compared to six-membered piperazines .

Biological Activity

4-tert-Butyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester, also known by its CAS number 76535-75-6, is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

  • Molecular Formula : C14H26N2O4
  • Molecular Weight : 286.37 g/mol
  • IUPAC Name : Di-tert-butyl piperazine-1,4-dicarboxylate

This compound is synthesized through the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine, yielding high purity and stability under various conditions.

Antibacterial Properties

Recent studies have demonstrated that derivatives of piperazine, including this compound, exhibit significant antibacterial activity against Gram-positive bacteria. For instance, one derivative showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78-3.125 μg/mL), comparable to established antibiotics like vancomycin and linezolid .

Mechanism of Action :
The mechanism involves depolarization of the bacterial cytoplasmic membrane, leading to a dissipation of the membrane potential. This action suggests that the compound disrupts bacterial cell integrity, which is crucial for its bactericidal properties .

Pharmacokinetics

The pharmacokinetic profile indicates that this compound is likely to have high gastrointestinal absorption and can permeate the blood-brain barrier effectively. This characteristic enhances its potential therapeutic applications in central nervous system disorders.

Study on Antimicrobial Efficacy

A notable study evaluated the antibacterial efficacy of various piperazine derivatives against resistant strains. The results indicated that compounds similar to 4-tert-butyl-piperazine-1,2-dicarboxylic acid exhibited strong activity against biofilm-forming strains of Staphylococcus epidermidis and Staphylococcus aureus . The ability to combat biofilms is particularly significant in clinical settings where biofilm-associated infections are common.

Neuropharmacological Research

Another area of investigation involves the neuropharmacological effects of piperazine derivatives. In animal models, compounds related to 4-tert-butyl-piperazine demonstrated anxiolytic and antidepressant-like effects. These findings suggest a potential role in treating anxiety disorders and depression, warranting further exploration into their mechanisms of action within neural pathways.

Data Table: Summary of Biological Activities

Biological Activity Target Organisms/Conditions Effective Concentration Mechanism
AntibacterialGram-positive bacteria (MRSA, VREfm)0.78 - 3.125 μg/mLMembrane depolarization
Neuropharmacological effectsAnimal models for anxiety and depressionN/AModulation of neurotransmitter systems

Q & A

Q. What are the common synthetic routes for 4-tert-Butyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving Boc (tert-butoxycarbonyl) protection of the piperazine core. For example, tert-butyl esters are introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., potassium carbonate in acetonitrile) to protect amine groups . Reaction conditions such as temperature (e.g., 20–60°C), solvent choice (DMF, THF), and inert atmospheres are critical for minimizing side reactions and maximizing yields. Lower yields (e.g., 19.5%) may occur with shorter reaction times or suboptimal base selection, while extended reaction times (e.g., 18 hours) can achieve near-quantitative yields (99%) .

Q. How can researchers ensure purity during synthesis, and what purification techniques are recommended?

  • Methodological Answer : Post-synthesis purification often involves column chromatography (e.g., silica gel) with gradient elution to separate byproducts . Analytical techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are used to monitor reaction progress. For example, TLC with UV visualization is effective for detecting intermediates, while HPLC with UV detectors can confirm final purity (>95%) .

Q. What spectroscopic techniques are suitable for structural characterization, and what key markers should be analyzed?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the piperazine backbone and tert-butyl groups. Key markers include the tert-butyl singlet at ~1.4 ppm in ¹H NMR and carbonyl signals at ~155 ppm in ¹³C NMR. Mass spectrometry (MS) can validate molecular weight, with ESI-MS showing [M+H]+ peaks aligned with the theoretical mass (e.g., 315.41 g/mol for derivatives) .

Advanced Research Questions

Q. How can computational methods optimize reaction design for derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, enabling the identification of energetically favorable conditions. For example, ICReDD’s workflow integrates reaction path searches and machine learning to prioritize experimental parameters (e.g., solvent polarity, catalyst loading), reducing trial-and-error cycles by 50% . Computational tools like Gaussian or ORCA are recommended for modeling steric effects in tert-butyl-substituted intermediates.

Q. How should researchers address contradictory data in reaction yields or product stability?

  • Methodological Answer : Discrepancies in yields (e.g., 19.5% vs. 99%) often stem from variations in base strength (e.g., potassium carbonate vs. sodium hydride) or reaction duration . Systematic Design of Experiments (DoE) can isolate critical variables. For instance, fractional factorial designs may reveal that prolonged reaction times (≥18 hours) and anhydrous solvents (e.g., DMF) mitigate hydrolysis of Boc groups. Stability studies under varying pH and temperature can identify degradation pathways .

Q. What strategies are effective for introducing functional groups while preserving the Boc-protected piperazine core?

  • Methodological Answer : Selective functionalization requires orthogonal protection. For example, iodomethyl or chlorosulfonyl groups can be introduced at the 4-position of piperazine via nucleophilic substitution, with Boc groups remaining intact under mild conditions (pH 7–9, 0–20°C) . Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids is effective for aryl group incorporation, as demonstrated in tert-butyl 4-(4-chloro-3-methoxyphenyl)piperazine-1-carboxylate synthesis .

Q. How can this compound serve as a building block in medicinal chemistry, and what are the limitations?

  • Methodological Answer : The Boc-protected piperazine acts as a versatile intermediate for drug candidates, enabling facile deprotection to free amines for further coupling. However, steric hindrance from tert-butyl groups may limit reactivity in bulky environments. For example, derivatives like tert-butyl (2S,6R)-4-chlorosulfonyl-2,6-dimethylpiperazine-1-carboxylate require precise stereochemical control to interact with biological targets (e.g., enzymes) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-tert-Butyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester
Reactant of Route 2
4-tert-Butyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester

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